6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as a necroptosis inhibitor. This compound belongs to a class of triazole derivatives known for their diverse biological activities. The unique structure of this compound, which includes a pyrrole and triazole moiety, contributes to its pharmacological properties and makes it a subject of interest in drug development.
This compound is classified under the category of nitrogen-containing heterocycles, specifically within the triazole family. It can be synthesized through various chemical reactions involving precursors that contain pyrrole and triazole rings. The structural framework of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile is characterized by the presence of multiple nitrogen atoms, which are pivotal in its biological activity.
The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile typically involves multi-step synthetic pathways. One common method includes the reaction of appropriate pyrrole and triazole derivatives under controlled conditions. For instance:
This synthetic route has been optimized in various studies to enhance yield and purity while minimizing by-products .
The molecular structure of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile can be elucidated through techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Key structural features include:
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile participates in various chemical reactions typical for heterocycles:
These reactions highlight the versatility of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile as a building block for further chemical modifications .
The mechanism of action for 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile as a necroptosis inhibitor involves its interaction with receptor-interacting protein kinase 1 (RIPK1). This interaction prevents the activation of downstream signaling pathways that lead to necroptosis—a form of programmed cell death associated with inflammation and tissue damage.
Studies indicate that this compound binds effectively to an allosteric site on RIPK1, inhibiting its kinase activity without directly competing with ATP binding. This unique mechanism positions it as a promising candidate for treating diseases characterized by excessive necroptosis .
The physical properties of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile include:
Chemical properties include:
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile has significant applications in medicinal chemistry:
The ongoing research into this compound continues to reveal its potential therapeutic benefits across various fields .
The synthesis of the 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole core frequently employs cyclocondensation reactions with nitrile-containing building blocks. One established route involves the reaction of 2-hydrazinylpyrrolidine derivatives with cyanoacetamide reagents under acidic conditions. This approach facilitates simultaneous ring closure and introduction of the acetonitrile precursor at the C3 position. For example, condensation between 2-hydrazinyl-1-Boc-pyrrolidine and 2-cyanoacetamide in refluxing acetic acid yields the protected triazolopyrrolidine intermediate, which undergoes subsequent deprotection and oxidation to afford the bicyclic framework [4].
Alternative pathways utilize α-aminonitrile intermediates derived from reductive amination of pyrrolidinone derivatives. These nitriles undergo intramolecular cyclization when treated with hydrazine hydrate at elevated temperatures (80–100°C), forming the triazole ring with concomitant incorporation of the acetonitrile arm. This method demonstrates moderate to high yields (65–82%) and excellent functional group tolerance, particularly for halogen-substituted precursors [9]. Microwave-assisted cyclocondensation significantly optimizes this process, reducing reaction times from hours to minutes (typically 15–30 min at 150°C) while improving yields by 15–20% compared to conventional heating [4] [9]. Steric and electronic factors significantly influence cyclization efficiency, with electron-withdrawing substituents on the pyrrolidine ring accelerating the rate of annulation.
Ring-closing strategies from pre-formed 1,2,4-triazoles provide complementary routes to the pyrrolotriazole core. 4-Amino-1,2,4-triazoles serve as pivotal intermediates for annulation with 1,4-dihalobutanes or 4-halobutyraldehyde derivatives. Nucleophilic displacement of the halogen initiates N-alkylation, followed by intramolecular imine formation or nucleophilic attack to construct the pyrrolidine ring. This sequential alkylation-cyclization protocol typically employs carbonate or bicarbonate bases in polar aprotic solvents (DMF, acetonitrile) at 60–80°C .
Advanced methodologies leverage transition metal-mediated processes for regioselective annulation. Palladium-catalyzed Buchwald-Hartwig amination enables coupling between 3-bromo-1,2,4-triazoles and pyrrolidine derivatives bearing pendant leaving groups. Using Pd2(dba)3/XPhos catalyst systems (2–5 mol%), this method achieves C–N bond formation at the triazole N1 position, followed by spontaneous cyclization to yield the fused bicyclic system. This approach is particularly valuable for assembling sterically congested analogs and allows late-stage functionalization of the acetonitrile group [4] [9]. Stereochemical outcomes in annulation reactions are controlled by chiral auxiliaries attached to the triazole nitrogen, enabling asymmetric synthesis of enantiomerically enriched pyrrolotriazoles (>90% ee) as confirmed by chiral HPLC analysis [9].
Direct introduction of the acetonitrile moiety via alkylation represents the most operationally simple approach. Deprotonation of 3-unsubstituted 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazoles with strong bases (NaH, LDA) generates a nucleophilic C3 anion that readily attacks halogenated nitriles. Bromoacetonitrile is most commonly employed due to its commercial availability and reactivity, typically reacting at 0°C to room temperature within 1–2 hours . This method delivers 3-substituted acetonitrile derivatives in 70–88% yield after aqueous workup and recrystallization.
Table 1: Nucleophilic Alkylation Optimization Parameters
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|---|
NaH | DMF | 0→25 | 1.5 | 88 | Dialkylation (<5%) |
LDA | THF | -78→0 | 2.0 | 92 | Dehydrohalogenation products (8%) |
K₂CO₃ | Acetonitrile | 60 | 6.0 | 45 | Hydrolysis products (25%) |
DBU | DCM | 25 | 0.5 | 78 | N-alkylation isomers (12%) |
Solvent selection critically influences regioselectivity, with polar aprotic solvents (DMF, NMP) favoring C-alkylation over N-alkylation. The use of phase-transfer catalysts (tetrabutylammonium bromide) enables efficient alkylation in biphasic water/dichloromethane systems, simplifying product isolation . Protecting group strategies may be required when functionalizing N-unsubstituted pyrrolotriazoles, with tert-butoxycarbonyl (Boc) groups providing optimal compatibility. Boc-deprotection post-alkylation is achieved under mild acidic conditions (TFA/DCM, 0°C) without compromising the nitrile functionality [4].
Modern cyanation methodologies employ palladium or copper catalysis for direct C–CN bond formation on pre-assembled pyrrolotriazole cores. Palladium-catalyzed cyanation of 3-halo derivatives (bromo or iodo) using nontoxic cyanide sources (Zn(CN)₂, K₄[Fe(CN)₆]) provides efficient access to the target acetonitrile analogs. Optimized conditions involve Pd(PPh₃)₄ (3 mol%) with zinc dust as a reducing agent in degassed DMF at 100°C for 12–18 hours [4]. This approach demonstrates excellent functional group compatibility, tolerating ester, ketone, and unprotected amino groups elsewhere in the molecule.
Copper-mediated cyanation offers a cost-effective alternative using CuCN in high-boiling solvents (DMSO, NMP). While requiring higher temperatures (120–140°C), copper-catalyzed reactions exhibit enhanced selectivity for monosubstitution at sterically hindered positions. Recent advances employ copper(I) cyanide with N,N′-bidentate ligands (phenanthroline, bipyridine) to achieve turnover numbers (TON) exceeding 500 under milder conditions (90°C) [9].
Table 2: Transition Metal-Catalyzed Cyanation Methods Comparison
Catalyst System | Cyanide Source | Temp (°C) | Time (h) | Yield (%) | Substrate Scope Limitations |
---|---|---|---|---|---|
Pd(PPh₃)₄/Zn | Zn(CN)₂ | 100 | 18 | 85 | Base-sensitive groups |
Pd₂(dba)₃/XPhos | K₄[Fe(CN)₆] | 80 | 24 | 78 | Ortho-substituted aromatics |
CuCN/phenanthroline | CuCN | 140 | 8 | 65 | Halogen compatibility issues |
CuI/1,10-phenanthroline | TMSCN | 90 | 12 | 82 | Silyl ether protection required |
Electrophilic cyanation reagents (cyano-benziodoxolone) enable metal-free cyanation under mild conditions. Although less explored for pyrrolotriazole systems, preliminary studies show promising results for C3-cyanation of lithiated intermediates at -40°C in THF, achieving 60–70% yields [9]. This approach avoids transition metals but requires strict moisture control and generates stoichiometric byproducts that complicate purification.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7